6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide
Description
This compound belongs to the chromene-carboxamide family, characterized by a bicyclic chromene core (4-oxo-4H-chromene) substituted with chloro and methyl groups at positions 6 and 7, respectively. The carboxamide group at position 2 is linked to a 1,3,4-thiadiazol-2-yl moiety, which is further functionalized with a 3-methylbenzylsulfanyl group.
Properties
Molecular Formula |
C21H16ClN3O3S2 |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
6-chloro-7-methyl-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-11-4-3-5-13(6-11)10-29-21-25-24-20(30-21)23-19(27)18-9-16(26)14-8-15(22)12(2)7-17(14)28-18/h3-9H,10H2,1-2H3,(H,23,24,27) |
InChI Key |
NADCOKQRHXEIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the thiadiazole ring, and the attachment of the sulfanyl and carboxamide groups. Common synthetic routes may involve:
Formation of the Chromene Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Thiadiazole Ring: This can be achieved through the reaction of appropriate thiosemicarbazides with chlorinating agents.
Attachment of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted chromene derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties, particularly against Mycobacterium tuberculosis , with an IC50 value indicating substantial antibacterial activity.
Cytotoxicity
In vitro studies have shown that the compound selectively targets cancer cell lines while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), with an IC50 value comparable to established AChE inhibitors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
Research Implications
The diverse biological activities exhibited by 6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide position it as a promising candidate for drug development. Its potential applications span across antimicrobial therapy, cancer treatment, and neuroprotection.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities
All analogs share the chromene-2-carboxamide backbone but differ in substituents on the thiadiazole ring and adjacent functional groups. Key analogs include:
6-Chloro-7-Methyl-4-Oxo-N-(5-Prop-2-Enylsulfanyl-1,3,4-Thiadiazol-2-Yl)Chromene-2-Carboxamide (CAS: 866245-44-5)
- Molecular Formula : C₁₆H₁₂ClN₃O₃S₂
- Substituent : A prop-2-enylsulfanyl (allylthio) group replaces the 3-methylbenzylsulfanyl group.
- Key Properties :
6-Chloro-N-[4-[(3,4-Dimethyl-1,2-Oxazol-5-Yl)Sulfamoyl]Phenyl]-7-Methyl-4-Oxochromene-2-Carboxamide
- Molecular Formula : C₂₃H₂₀ClN₃O₆S
- Substituent : A sulfamoylphenyl group linked to a dimethylisoxazole replaces the thiadiazole-benzylsulfanyl motif.
- Key Properties :
Comparative Analysis of Substituent Effects
Notes:
- The 3-methylbenzylsulfanyl group in the target compound likely enhances lipophilicity and aromatic interactions compared to the allylthio group in the analog from . This could improve binding to hydrophobic enzyme pockets or membrane-bound targets .
- The sulfamoylphenyl-isoxazole substituent in introduces hydrogen-bonding capacity, which may favor solubility but reduce bioavailability .
Research Context and Limitations
- Computational tools like SHELX (used for crystallography in ) could aid in structural validation.
- Bioactivity Data Gap: The evidence lacks explicit bioactivity data for these compounds. However, thiadiazole derivatives are widely studied for antimicrobial and anticancer properties, as noted in pharmacopeial contexts (e.g., thiadiazolylthio groups in cephalosporin analogs from ).
- Future Directions : Comparative studies should focus on synthesizing these analogs and testing their bioactivity against standardized targets (e.g., bacterial enzymes or cancer cell lines).
Biological Activity
The compound 6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide is a derivative of chromene and thiadiazole, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a chromene moiety linked to a thiadiazole ring through a sulfanyl group, which is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
- Alam et al. (2011) reported that several thiadiazole derivatives exhibited growth inhibition in human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer), with GI50 values indicating effective concentrations for growth inhibition .
- Yang (2012) highlighted that specific cinnamic acid derivatives containing thiadiazole rings showed potent activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC50 values as low as 0.28 µg/mL .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been explored. Compounds similar to the one have been tested against various microbial strains.
Findings
- Upare et al. (2019) synthesized styryl oxadiazoles and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. The most active compound showed an IC value of 0.045 µg/mL .
- The presence of the thiadiazole moiety in the structure is believed to enhance the interaction with microbial targets, leading to improved efficacy.
Pharmacological Properties
Beyond anticancer and antimicrobial activities, this compound may exhibit other pharmacological effects:
- Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties in various animal models, showing potential as non-steroidal anti-inflammatory agents.
- Cytotoxicity : The cytotoxic effects observed in several studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cellular signaling pathways .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line/Organism | IC50/Activity Level |
|---|---|---|---|
| Thiadiazole A | Anticancer | A549 | 5 µg/mL |
| Thiadiazole B | Antimicrobial | Mycobacterium tuberculosis | 0.045 µg/mL |
| Thiadiazole C | Anti-inflammatory | Rat model | Effective |
| Thiadiazole D | Cytotoxic | SK-MEL-2 | 4.27 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
